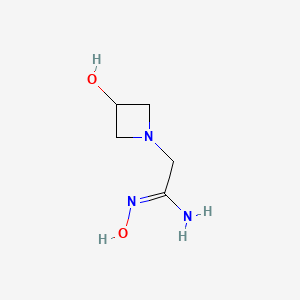

(Z)-N'-hydroxy-2-(3-hydroxyazetidin-1-yl)acetimidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-N’-hydroxy-2-(3-hydroxyazetidin-1-yl)acetimidamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a hydroxyazetidine ring, which is a four-membered nitrogen-containing ring with a hydroxyl group, and an acetimidamide moiety, which is an amide derivative with an additional hydroxyl group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-(3-hydroxyazetidin-1-yl)acetimidamide typically involves the formation of the hydroxyazetidine ring followed by the introduction of the acetimidamide group. One common method involves the reaction of a suitable azetidine precursor with hydroxylamine under controlled conditions to form the hydroxyazetidine ring. This intermediate is then reacted with an acetimidamide derivative to yield the final compound .

Industrial Production Methods

Industrial production of (Z)-N’-hydroxy-2-(3-hydroxyazetidin-1-yl)acetimidamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

化学反応の分析

Types of Reactions

(Z)-N’-hydroxy-2-(3-hydroxyazetidin-1-yl)acetimidamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce amines or alcohols.

科学的研究の応用

(Z)-N'-hydroxy-2-(3-hydroxyazetidin-1-yl)acetimidamide is a chemical compound with a hydroxyazetidine ring and an acetimidamide moiety, attracting interest for its potential applications in scientific research.

Scientific Research Applications

This compound is used in a variety of scientific fields:

- Chemistry It serves as a building block in synthesizing complex molecules and as a reagent in organic reactions.

- Biology The compound is studied for potential biological activity, including interactions with enzymes and receptors.

- Medicine Research is being done to explore potential therapeutic uses for treating specific conditions or diseases.

- Industry It is used to develop new materials and as an intermediate in producing pharmaceuticals and other chemicals.

Related research

While no case studies or comprehensive data tables are available for this compound, research on related compounds offers insight into potential applications:

- Antitumor effects (H)-indol-3-yl)-ethyl]-acetamide (EA) has demonstrated anti-proliferative effects against a range of tumors and can induce apoptosis in colon cancer cells via the signal transducer and activator of transcription 1 pathway . Studies in mice have shown that EA can significantly inhibit colon tumor growth and reshape the tumor microenvironment .

- Antimicrobial and anticancer activities A study on 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivatives showed in vitro antimicrobial and anticancer activity, as well as in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv .

- Pulmonary Fibrosis treatment Structural modifications of autotaxin inhibitors have led to the development of compounds like GLPG1690 (11), which can reduce lysophosphatic acid (LPA) levels and extracellular matrix deposition in the lung . Compound 11 has shown efficacy in a bleomycin-induced pulmonary fibrosis model in mice and is being evaluated in phase 2a studies for idiopathic pulmonary fibrosis .

- Role of heterocyclic amines Studies investigate the impact of environmental exposures on the mutagenicity and carcinogenicity of heterocyclic amines, with a focus on their formation and presence in the diet . N-acetyltransferase enzymes play a role in the metabolic activation and deactivation of aromatic and heterocyclic amine carcinogens, influencing breast cancer risk .

作用機序

The mechanism of action of (Z)-N’-hydroxy-2-(3-hydroxyazetidin-1-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved can include modulation of enzyme activity, alteration of receptor signaling, and changes in cellular processes .

類似化合物との比較

Similar Compounds

(3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone: Another compound with a hydroxyazetidine ring, studied for its potential biological activity.

Uniqueness

(Z)-N’-hydroxy-2-(3-hydroxyazetidin-1-yl)acetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

生物活性

(Z)-N'-hydroxy-2-(3-hydroxyazetidin-1-yl)acetimidamide is a compound of interest in pharmacological research due to its potential biological activities. This article summarizes the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a hydroxylamine moiety and an azetidine ring, which are critical for its biological activity. The chemical formula can be represented as:

This structure allows for interactions with various biological targets, particularly in the modulation of enzyme activities and receptor interactions.

- Adenosine Receptor Modulation : Research indicates that compounds similar to this compound can modulate adenosine receptors, which play a crucial role in various physiological processes including inflammation and neuroprotection .

- Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties, which may help in reducing oxidative stress in cells. This is particularly relevant in the context of cardiovascular health .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating immune responses .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in inflammatory pathways. For instance, it has been shown to downregulate the expression of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins that mediate inflammation.

In Vivo Studies

A notable study involved administering this compound to animal models with induced inflammatory conditions. The results indicated a significant reduction in markers of inflammation and improved recovery profiles compared to control groups .

Case Studies

- Cardiovascular Protection : In a model of myocardial infarction induced by isoproterenol, treatment with this compound resulted in decreased myocardial injury markers and improved cardiac function. This suggests a protective role against oxidative damage during ischemic events .

- Neuroprotection : Another study highlighted its potential neuroprotective effects, where administration prior to neurotoxic challenges led to reduced neuronal death and preserved cognitive function in rodent models .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

特性

分子式 |

C5H11N3O2 |

|---|---|

分子量 |

145.16 g/mol |

IUPAC名 |

N'-hydroxy-2-(3-hydroxyazetidin-1-yl)ethanimidamide |

InChI |

InChI=1S/C5H11N3O2/c6-5(7-10)3-8-1-4(9)2-8/h4,9-10H,1-3H2,(H2,6,7) |

InChIキー |

DTYQCIANTMGFGX-UHFFFAOYSA-N |

異性体SMILES |

C1C(CN1C/C(=N/O)/N)O |

正規SMILES |

C1C(CN1CC(=NO)N)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。